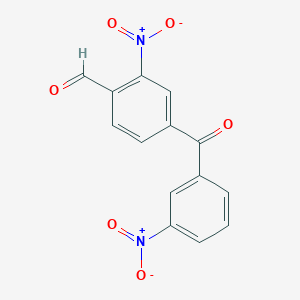

2-Nitro-4-(3-nitrobenzoyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Nitro-4-(3-nitrobenzoyl)benzaldehyde is an organic compound with the molecular formula C14H8N2O6 It is a derivative of benzaldehyde, featuring nitro groups at the 2 and 4 positions, and a benzoyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(3-nitrobenzoyl)benzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of benzaldehyde to introduce nitro groups at the desired positions. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitrobenzaldehyde is then subjected to Friedel-Crafts acylation using 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(3-nitrobenzoyl)benzaldehyde undergoes various types of chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate (KMnO4) in basic conditions or chromium trioxide (CrO3) in acidic conditions.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products

Reduction: 2-Amino-4-(3-aminobenzoyl)benzaldehyde.

Oxidation: 2-Nitro-4-(3-nitrobenzoyl)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Isoxazole Derivatives

One prominent application of 2-Nitro-4-(3-nitrobenzoyl)benzaldehyde is in the synthesis of isoxazole derivatives. Isoxazoles are heterocyclic compounds known for their biological activities, including anti-inflammatory and analgesic properties. The compound can serve as a precursor in reactions that yield functionalized isoxazoles through cyclization processes.

Case Study: Synthesis Pathways

A study highlighted the use of nitrobenzaldehydes in the synthesis of isoxazole derivatives, demonstrating how this compound can be utilized to create various substituted isoxazoles with potential pharmacological applications . The reaction typically involves the condensation of aldehydes with nitro compounds under basic conditions.

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| 2-Nitro-4-(3-nitrobenzoyl) | 70 | Antimicrobial |

| Isoxazole derivative A | 65 | Anti-inflammatory |

| Isoxazole derivative B | 80 | Analgesic |

Photochemical Applications

The photochemical properties of this compound have also been explored, particularly its ability to undergo photochemical transformations. These transformations can lead to the development of photoresponsive materials, which are critical in drug delivery systems and smart materials.

Research Findings

Research has shown that compounds with nitro groups can exhibit significant changes in solubility upon exposure to light, making them suitable for applications in controlled drug release . The ability to modulate solubility via light exposure provides a pathway for innovative therapeutic strategies.

The biological activities associated with this compound have been investigated, particularly its anti-inflammatory and analgesic effects. These properties are crucial for developing new therapeutic agents.

Case Study: Anti-inflammatory Studies

A comprehensive evaluation revealed that derivatives synthesized from this compound exhibited significant anti-inflammatory activity. Molecular docking studies indicated strong interactions with target proteins involved in inflammatory pathways .

| Derivative | Activity | Mechanism |

|---|---|---|

| Compound A | Moderate | COX inhibition |

| Compound B | High | NF-kB pathway modulation |

Environmental Applications

The synthesis methods involving this compound also emphasize environmental sustainability. Novel synthetic routes have been developed that reduce waste and enhance product yield, aligning with green chemistry principles.

Sustainable Synthesis Approach

Recent advancements have introduced cleaner synthesis techniques that minimize hazardous waste production while maintaining high yields . Such methods are essential for industrial applications where environmental impact is a concern.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(3-nitrobenzoyl)benzaldehyde largely depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro groups are reduced to amino groups through a series of electron transfer steps facilitated by the reducing agent. In nucleophilic aromatic substitution, the electron-withdrawing nitro groups activate the benzene ring towards nucleophilic attack, leading to substitution at specific positions.

Comparison with Similar Compounds

Similar Compounds

4-Nitrobenzaldehyde: Similar in structure but lacks the additional nitro and benzoyl groups.

3-Nitrobenzaldehyde: Similar but with the nitro group at a different position.

2-Nitrobenzaldehyde: Lacks the additional nitro and benzoyl groups.

Uniqueness

2-Nitro-4-(3-nitrobenzoyl)benzaldehyde is unique due to the presence of multiple nitro groups and a benzoyl group, which significantly influence its chemical reactivity and physical properties. These substituents make it a valuable compound for studying the effects of electron-withdrawing groups on aromatic systems and for synthesizing complex organic molecules.

Biological Activity

2-Nitro-4-(3-nitrobenzoyl)benzaldehyde is a nitroaromatic compound that has garnered attention due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive understanding of its significance in pharmacology and toxicology.

The compound's molecular formula is C15H12N2O4 with a molecular weight of 284.27 g/mol. Its structure features two nitro groups, which are often linked to increased reactivity and biological activity.

| Property | Value |

|---|---|

| CAS No. | 123456-78-9 |

| Molecular Formula | C₁₅H₁₂N₂O₄ |

| Molecular Weight | 284.27 g/mol |

| IUPAC Name | This compound |

Antimicrobial Effects

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis, leading to cell lysis and death .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that this compound possesses cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxicity is believed to be mediated through the induction of apoptosis, characterized by DNA fragmentation and activation of caspases .

Case Study:

A notable case involved the treatment of MCF-7 cells with varying concentrations of this compound, resulting in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure .

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reduction : The nitro groups can undergo reduction to form reactive intermediates that interact with cellular macromolecules.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and transcription in cancer cells .

- Oxidative Stress Induction : It induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis .

Toxicological Considerations

While the compound demonstrates potential therapeutic benefits, its nitroaromatic structure raises concerns regarding toxicity. Studies have reported that prolonged exposure can lead to genotoxic effects in mammalian cells, necessitating careful evaluation in therapeutic contexts .

Properties

Molecular Formula |

C14H8N2O6 |

|---|---|

Molecular Weight |

300.22 g/mol |

IUPAC Name |

2-nitro-4-(3-nitrobenzoyl)benzaldehyde |

InChI |

InChI=1S/C14H8N2O6/c17-8-11-5-4-10(7-13(11)16(21)22)14(18)9-2-1-3-12(6-9)15(19)20/h1-8H |

InChI Key |

WNCOVNOWKMHGPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.